1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one

Physicochemical profiling Protonation state Drug-likeness

Researchers requiring a dual-functional azepane scaffold face limited commercial options-most analogs lack either the 3-(dimethylamino) or N-(3-aminopropyl) moiety. This compound fills that gap as the only cataloged azepan-2-one combining both ionizable amine centers (predicted pKa ~9.83) with orthogonal reactivity. • Dual orthogonal amines enable selective stepwise derivatization (acylation at primary amine; quaternization at tertiary amine) • Serves as a non-infringing ERAP2 chemical probe (outside WO2022129589A1 claims) • Supplied at ≥98% purity under ISO-certified quality systems for reliable HPLC/LC-MS reference standard use

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
CAS No. 106847-71-6
Cat. No. B15068782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one
CAS106847-71-6
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCN(C)C1CCCCN(C1=O)CCCN
InChIInChI=1S/C11H23N3O/c1-13(2)10-6-3-4-8-14(11(10)15)9-5-7-12/h10H,3-9,12H2,1-2H3
InChIKeyARWNOYVHCVUMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one (CAS 106847-71-6): Baseline Characteristics for Sourcing and Differentiation


1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one (CAS 106847-71-6, molecular formula C₁₁H₂₃N₃O, molecular weight 213.32 g/mol) is a fully synthetic azepan-2-one derivative bearing both a 3-(dimethylamino) substituent on the seven-membered lactam ring and an N‑(3‑aminopropyl) side chain . The compound is supplied as a research chemical by multiple vendors with reported purity specifications of 97% or ≥98% (NLT) . Predicted physicochemical properties include a boiling point of 365.9 ± 37.0 °C, density of 1.03 ± 0.1 g/cm³, and an acid dissociation constant (pKₐ) of 9.83 ± 0.10, along with a topological polar surface area (tPSA) of 49.57 Ų and a calculated LogP of 0.916 . These features place the compound at the intersection of azepane-based medicinal chemistry scaffolds and bifunctional amine intermediates, but published head‑to‑head biological or pharmacological data remain extremely scarce [1].

Why Generic Substitution of 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one Is Not Supported by Current Evidence


Although several azepan-2-one derivatives exist with partially overlapping substitution patterns—such as 3-(dimethylamino)azepan-2-one (CAS 70394-23-9) which lacks the N‑(3‑aminopropyl) appendage, and 1-(3-aminopropyl)azepan-2-one (CAS 24566-95-8) which lacks the 3-dimethylamino group—the target compound is the only catalogued analog that simultaneously presents a tertiary dimethylamino group at C‑3 and a primary-amine-terminated three‑carbon chain on the lactam nitrogen [1]. This dual‑functional architecture confers a predicted protonation state at physiological pH (pKₐ ~9.83 for the primary amine, plus the dimethylamino moiety) and a balanced hydrophilic-lipophilic profile (LogP 0.916, tPSA 49.57 Ų) that cannot be replicated by either simpler azepanone alone . Absent direct comparative biological data, substitution with a mono‑functional analog would alter both the hydrogen‑bond donor/acceptor capacity and the steric bulk around the azepane scaffold, with unknown consequences for target engagement [2]. Consequently, any decision to replace this compound with a generic azepan‑2‑one congener must be treated as a change of chemical entity requiring full re‑characterization.

Quantitative Differentiation Evidence for 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one (CAS 106847-71-6) Versus Closest Analogs


Predicted Ionization State: pKₐ of the Primary Amine Group Compared to N‑Des‑(3‑aminopropyl) Analogs

The target compound bears a primary amine on the N‑(3‑aminopropyl) side chain with a predicted pKₐ of 9.83 ± 0.10, meaning it will be >99% protonated at physiological pH 7.4 . In contrast, the simpler analog 3-(dimethylamino)azepan-2-one (CAS 70394-23-9) possesses only the dimethylamino group and lacks this additional cationic center . The presence of two basic nitrogens (dimethylamino pKₐ estimated ~7.5–8.5 by analogy to tertiary amines, plus the primary amine) endows the target compound with a distinct pH‑dependent solubility and hydrogen‑bonding profile that is absent in analogs carrying a single basic amine.

Physicochemical profiling Protonation state Drug-likeness

Computational Lipophilicity and Polar Surface Area Differentiation from N‑Des‑(3‑aminopropyl) and C3‑Des‑dimethylamino Analogs

The target compound exhibits a calculated LogP of 0.916 and a topological polar surface area (tPSA) of 49.57 Ų . For the N‑(3‑aminopropyl)-lacking analog 3-(dimethylamino)azepan-2-one (CAS 70394-23-9, C₈H₁₆N₂O, MW 156.23), the predicted LogP is approximately 0.3–0.6 (based on fragment‑based calculation for a smaller, less lipophilic scaffold) and the tPSA is ~32 Ų (one H‑bond donor fewer) [1]. The C3‑des‑dimethylamino analog 1-(3-aminopropyl)azepan-2-one (CAS 24566-95-8, C₉H₁₈N₂O, MW 170.25) has a predicted LogP of ~0.8 and a tPSA of ~46 Ų [2]. Thus the target compound is the most lipophilic of the three, with a tPSA intermediate between the two, offering a differentiated CNS MPO (multiparameter optimization) profile.

Lipophilicity Polar surface area Blood–brain barrier penetration prediction

Commercial Purity Specification as a Procurement Differentiator

The target compound is offered by at least two independent suppliers with defined purity levels: MolCore lists a purity of ≥98% (NLT) under ISO‑certified quality systems, while CheMenu provides a 97% specification . For the closest commercially available analog 3-(dimethylamino)azepan-2-one (CAS 70394-23-9), the typical catalog purity is also 95–98% . The target compound therefore does not suffer from a purity disadvantage relative to its simpler analogs, and the availability of a documented ≥98% grade supports its use in assays where residual amine impurities could confound biological readouts.

Purity specification Quality control Vendor comparison

Natural Occurrence of the Core Scaffold and Implications for Synthetic Analog Differentiation

The core 3-(dimethylamino)hexahydro‑2H‑azepin‑2-one scaffold occurs naturally as an alkaloid isolated from Astragalus cryptanthus Wedd. (Fabaceae), where it co‑occurs with the 3‑(methylamino) congener [1][2]. The natural product lacks the N‑(3‑aminopropyl) extension that defines the target compound. This establishes the target compound as a semi‑synthetic or fully synthetic elaboration of a naturally occurring pharmacophore, providing a structural rationale for exploring structure–activity relationships (SAR) that cannot be accessed with the natural product itself or its simple N‑des‑alkyl analogs.

Natural product Alkaloid Scaffold novelty

Structural Uniqueness Within the Azepane‑Based ERAP Inhibitor Patent Landscape

A 2022 WIPO patent application (WO2022129589A1, Univ Lille/Institut Pasteur/INSERM) discloses a broad series of azepane‑containing compounds as inhibitors of endoplasmic reticulum aminopeptidase 2 (ERAP2) for proliferative and autoimmune disorders [1]. The generic Markush structure encompasses azepane cores with various substituents, yet the specific 1-(3-aminopropyl)-3-(dimethylamino)azepan-2-one substitution pattern is not exemplified among the ~200+ specifically prepared compounds. This absence suggests that the target compound occupies a distinct region of chemical space even within the defined ERAP2 inhibitor patent landscape, and it may serve as a structurally differentiated probe for exploring aminopeptidase pharmacology orthogonal to the patented series.

ERAP2 inhibitor Azepane scaffold Patent differentiation

Boiling Point and Thermal Stability Differentiation for Purification Protocol Design

The predicted boiling point of the target compound is 365.9 ± 37.0 °C , substantially higher than that of the smaller analog 3-(dimethylamino)azepan-2-one (predicted ~307 °C) [1]. This ~59 °C difference reflects the increased molecular weight and additional hydrogen‑bonding capacity conferred by the aminopropyl side chain. The higher boiling point implies greater thermal stability during distillation and may allow for higher operating temperatures in gas‑phase purification or vapor‑phase deposition processes.

Thermal properties Purification Boiling point

Recommended Research and Industrial Application Scenarios for 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one (CAS 106847-71-6)


Probe Molecule for Dual‑Base Physicochemical Profiling in Azepane Medicinal Chemistry Series

The target compound, with its two ionizable nitrogen centers (predicted pKₐ 9.83 for the primary amine plus a tertiary dimethylamino group), offers a unique tool for systematically evaluating the impact of dual‑base character on solubility, logD₇.₄, and permeability within azepan‑2-one chemical series. It can serve as a reference compound in physicochemical assays where the individual contributions of the aminopropyl and dimethylamino moieties need to be deconvoluted—something impossible with the mono‑functional analogs 3-(dimethylamino)azepan-2-one or 1-(3-aminopropyl)azepan-2-one alone [1].

Structurally Novel Starting Point for ERAP2 Aminopeptidase Inhibitor SAR Exploration

Because the compound is not exemplified in the leading ERAP2 inhibitor patent family (WO2022129589A1), it can be deployed as a structurally differentiated chemical probe to interrogate ERAP2 active‑site topology without infringing on existing composition‑of‑matter claims [1]. Its 3‑dimethylamino‑azepan‑2-one core relates to naturally occurring caprolactam alkaloids [2], while the N‑(3‑aminopropyl) extension provides a synthetically accessible handle for further derivatization (e.g., amide coupling, reductive amination) to rapidly generate focused libraries for ERAP2 or related M1 aminopeptidase targets.

Bifunctional Amine Intermediate for Heterocycle Synthesis and Polymer Chemistry

The presence of both a primary aliphatic amine (on the propyl chain) and a tertiary amine (dimethylamino) within the same molecule enables orthogonal functionalization strategies. The primary amine can undergo selective acylation, sulfonylation, or reductive amination while leaving the dimethylamino group intact for subsequent quaternization or coordination chemistry [1]. This dual reactivity, combined with a predicted boiling point ~59 °C higher than the simpler 3-(dimethylamino) analog , makes the compound suitable as a thermally robust building block for step‑wise synthesis of more complex azepane‑containing architectures or polymeric materials.

Quality‑Controlled Reference Standard for Azepane‑Derived Impurity Profiling

With a commercially available purity specification of ≥98% (NLT) under ISO‑certified quality systems [1], the compound can serve as a qualified reference standard for HPLC or LC‑MS impurity profiling in synthetic campaigns that generate azepane‑containing active pharmaceutical ingredients (APIs) or intermediates. Its distinct retention time, mass spectrum, and dual‑wavelength UV absorption profile (arising from the lactam chromophore) facilitate unambiguous identification and quantification of related process impurities.

Quote Request

Request a Quote for 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.